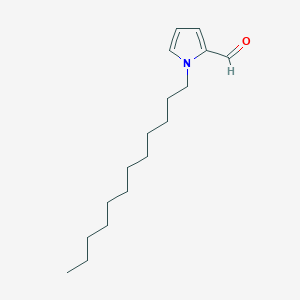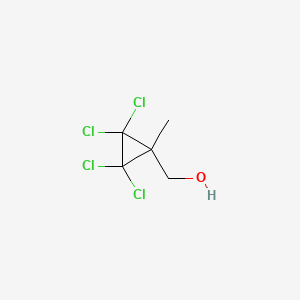
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol is an organic compound with the molecular formula C5H6Cl4O It is a derivative of cyclopropane, characterized by the presence of four chlorine atoms and a hydroxyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol typically involves the chlorination of 1-methylcyclopropane followed by the introduction of a hydroxyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective introduction of chlorine atoms. The hydroxylation step is then carried out using efficient and cost-effective methods to produce the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,3,3-Tetrachlorocyclopropyl)methanol
- (2,2,3,3-Tetrachloro-1-ethylcyclopropyl)methanol
- (2,2,3,3-Tetrachloro-1-methylcyclopropyl)ethanol
Uniqueness
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol is unique due to the presence of both a hydroxyl group and four chlorine atoms on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
140710-38-9 |
|---|---|
Formule moléculaire |
C5H6Cl4O |
Poids moléculaire |
223.9 g/mol |
Nom IUPAC |
(2,2,3,3-tetrachloro-1-methylcyclopropyl)methanol |
InChI |
InChI=1S/C5H6Cl4O/c1-3(2-10)4(6,7)5(3,8)9/h10H,2H2,1H3 |
Clé InChI |
DDCQLZLTARKZMA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(Cl)Cl)(Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


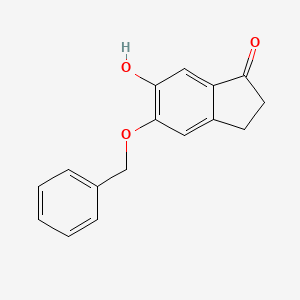
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
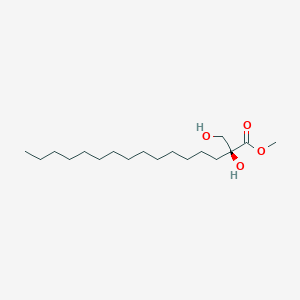
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
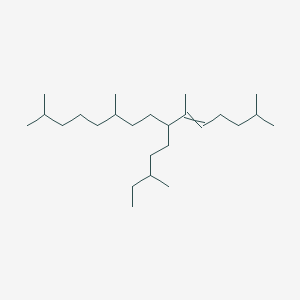
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
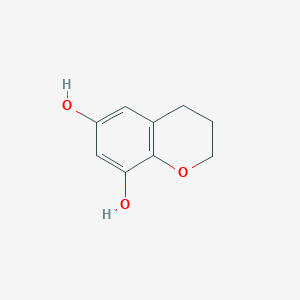
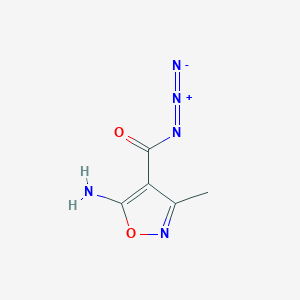
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
